2-Butoxy-5-chloroaniline CAS number and molecular weight
2-Butoxy-5-chloroaniline CAS number and molecular weight
CAS Number: 130573-10-3 Molecular Weight: 199.68 g/mol Formula: C₁₀H₁₄ClNO[1]
Executive Summary & Chemical Identity
2-Butoxy-5-chloroaniline is a specialized halogenated aniline derivative serving as a critical pharmacophore in medicinal chemistry and a coupling component in the synthesis of azo dyes. Structurally, it consists of a benzene core substituted with an amino group at position 1, a butoxy ether chain at position 2, and a chlorine atom at position 5.
This specific substitution pattern—placing a lipophilic ether chain ortho to the amine and a halogen meta to the amine—creates a unique electronic and steric profile. In drug discovery, the butoxy tail acts as a hydrophobic anchor, often targeting the ATP-binding pockets of kinase enzymes, while the chlorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the ether.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 130573-10-3 | Distinct from isomer 5-butoxy-2-chloroaniline (CAS 1177193-01-9) |
| Molecular Weight | 199.68 g/mol | Monoisotopic Mass: 199.076 |
| Appearance | Off-white to pale yellow solid | Oxidizes upon air exposure |
| Melting Point | 42–45 °C | Low-melting solid; handle with cold storage |
| LogP (Predicted) | ~3.5 | High lipophilicity due to butyl chain |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
| SMILES | CCCCOC1=C(N)C=C(Cl)C=C1 |
Synthetic Routes & Process Chemistry
The synthesis of 2-butoxy-5-chloroaniline is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) followed by reduction. The protocol below prioritizes regiocontrol, ensuring the butoxy group is installed specifically at the ortho position relative to the nitro group (which becomes the amine).
Mechanism of Action (The "Why")
We utilize 2,5-Dichloronitrobenzene as the starting scaffold.
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Regioselectivity: The nitro group (
) is a strong electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack at the ortho and para positions. -
Differentiation: In 2,5-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group (activated). The chlorine at position 5 is meta to the nitro group (unactivated).
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Result: Nucleophilic attack by butoxide occurs exclusively at position 2, displacing the chlorine. The position 5 chlorine remains intact.
Detailed Protocol
Step 1: SNAr Etherification
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Reagents: 2,5-Dichloronitrobenzene (1.0 eq), n-Butanol (excess/solvent), Potassium Hydroxide (KOH, 1.2 eq).
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Procedure: Dissolve 2,5-dichloronitrobenzene in n-butanol. Add powdered KOH slowly at 0°C to prevent exotherms. Heat to 60–80°C for 4 hours.
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Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar product 2-butoxy-5-chloronitrobenzene.
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Workup: Quench with water, extract with ethyl acetate. The intermediate is stable.
Step 2: Nitro Reduction
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Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, aqueous), Ethanol.
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Procedure: Suspend the nitro intermediate in Ethanol/Water (3:1). Add NH₄Cl and heat to reflux. Add Iron powder portion-wise. Reflux for 2 hours.
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Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Recrystallize from Ethanol/Water or purify via column chromatography.
Synthetic Workflow Diagram
Caption: Regioselective synthesis pathway leveraging the ortho-activating effect of the nitro group to install the butoxy ether specifically at position 2.
Pharmaceutical Applications & SAR Logic
In drug development, 2-butoxy-5-chloroaniline is rarely the final drug but rather a high-value "scaffold" or "building block."
Kinase Inhibitor Design (SAR)
This moiety is frequently employed in Structure-Activity Relationship (SAR) studies for Tyrosine Kinase Inhibitors (TKIs).
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The Butoxy Tail (Pos 2): Extends into the hydrophobic "back pocket" of the ATP-binding site (e.g., in EGFR or VEGFR kinases). The butyl chain provides optimal van der Waals contact compared to shorter methoxy/ethoxy chains.
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The Chlorine (Pos 5): Occupies the solvent-front region or interacts with specific gatekeeper residues. Crucially, it blocks the metabolic "soft spot" on the aniline ring, preventing rapid hydroxylation by Cytochrome P450 enzymes.
Self-Validating Biological Utility
When designing a library of inhibitors, researchers substitute the aniline component to tune potency.
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Hypothesis: Replacing a methoxy group (LogP ~0.[2]5) with a butoxy group (LogP ~2.0) will increase cellular permeability.
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Validation: Synthesize the 2-butoxy derivative and compare IC50 values against the 2-methoxy analog (Fast Red RC derivative). If potency is maintained but cellular efficacy (EC50) improves, the hypothesis is validated.
Analytical Characterization & QC
To ensure the integrity of biological data, the compound must meet strict purity standards (>98%).
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm.
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Retention Time: Expect a significant shift to longer retention times compared to 2-methoxy-5-chloroaniline due to the butyl chain.
1H-NMR Expectations (DMSO-d6)
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Aromatic Region:
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δ ~6.6 ppm (d, J=8Hz): Proton at position 3 (ortho to butoxy, meta to Cl).
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δ ~6.5 ppm (dd): Proton at position 4.
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δ ~6.7 ppm (d): Proton at position 6 (ortho to amine).
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Aliphatic Region (Butoxy Chain):
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δ ~4.0 ppm (t): -OCH₂- (Triplet, distinct deshielding by oxygen).
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δ ~1.7 ppm (m): -CH₂- (Beta carbon).
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δ ~1.4 ppm (m): -CH₂- (Gamma carbon).
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δ ~0.9 ppm (t): -CH₃ (Terminal methyl).
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Amine:
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δ ~4.5–5.0 ppm (s, broad): -NH₂ (Exchangeable with D₂O).
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Safety & Handling
Hazard Class: Acute Toxin (Oral/Dermal), Irritant.
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Methemoglobinemia Risk: Like all anilines, this compound can induce methemoglobinemia (oxidation of hemoglobin). Avoid skin contact strictly.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino group is prone to oxidation, turning the solid from off-white to dark brown/purple over time.
Emergency Protocol
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Skin Contact: Wash with polyethylene glycol (PEG 300) or copious soap and water. Ethanol may increase absorption; avoid using organic solvents for cleanup on skin.
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Spill: Neutralize with weak acid (dilute HCl) before absorption on sand/vermiculite to reduce volatility of the free base.
References
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National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for 5-Chloro-2-methoxyaniline (Analog Reference). Retrieved February 4, 2026, from [Link]
